molecular formula C26H34O11 B125230 lariciresinol 4-O-glucoside CAS No. 143663-00-7

lariciresinol 4-O-glucoside

Cat. No.: B125230
CAS No.: 143663-00-7
M. Wt: 522.5 g/mol
InChI Key: GAYKAIAESJROGN-SAOYRWCPSA-N
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Description

The compound lariciresinol 4-O-glucoside is a complex organic molecule with multiple hydroxyl and methoxy groups. This compound is structurally related to natural products found in various plants and has significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols and aldehydes under acidic or basic conditions.

    Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions using reagents like methanol and hydroxylating agents.

    Coupling reactions: The final structure is assembled through coupling reactions, such as the use of glycosyl donors and acceptors under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or further reduce the oxane ring.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant activity: The hydroxyl and methoxy groups can scavenge free radicals, reducing oxidative stress.

    Enzyme inhibition: It may inhibit specific enzymes involved in disease pathways, such as cyclooxygenase in inflammation.

    Signal transduction: The compound can modulate signaling pathways, affecting cellular processes like apoptosis and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • lariciresinol 4-O-glucoside
  • This compound

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its structural complexity and functional diversity make it a valuable molecule for various applications.

Properties

CAS No.

143663-00-7

Molecular Formula

C26H34O11

Molecular Weight

522.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H34O11/c1-33-19-9-14(4-5-17(19)29)25-16(10-27)15(12-35-25)7-13-3-6-18(20(8-13)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3/t15-,16-,21+,22+,23-,24+,25+,26+/m0/s1

InChI Key

GAYKAIAESJROGN-SAOYRWCPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
lariciresinol 4-O-glucoside
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lariciresinol 4-O-glucoside
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lariciresinol 4-O-glucoside
Reactant of Route 4
lariciresinol 4-O-glucoside
Reactant of Route 5
lariciresinol 4-O-glucoside
Reactant of Route 6
lariciresinol 4-O-glucoside

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